Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15837755
InChI: InChI=1S/C9H13BrN2O3/c1-3-15-9(13)7-6-12(4-5-14-2)11-8(7)10/h6H,3-5H2,1-2H3
SMILES:
Molecular Formula: C9H13BrN2O3
Molecular Weight: 277.11 g/mol

Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC15837755

Molecular Formula: C9H13BrN2O3

Molecular Weight: 277.11 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C9H13BrN2O3
Molecular Weight 277.11 g/mol
IUPAC Name ethyl 3-bromo-1-(2-methoxyethyl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C9H13BrN2O3/c1-3-15-9(13)7-6-12(4-5-14-2)11-8(7)10/h6H,3-5H2,1-2H3
Standard InChI Key WLIPLJUKSCQBEL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN(N=C1Br)CCOC

Introduction

Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a bromine atom at the 3-position of the pyrazole ring and a 2-methoxyethyl group attached to the nitrogen atom of the pyrazole ring. The molecular formula for this compound is C₉H₁₃BrN₂O₃, and it has a molecular weight of 277.11 g/mol .

Synthesis and Preparation

The synthesis of ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. While specific synthesis protocols for this exact compound are not widely documented, similar pyrazole derivatives are often prepared using methods involving halogenation and alkylation reactions. For instance, the preparation of ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate involves the use of copper(II) bromide .

Comparison with Similar Compounds

Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate can be compared to other pyrazole derivatives in terms of structure and potential activity:

CompoundStructure FeaturesNotable ActivityUnique Aspects
Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylateBromine at position 3, methyl groupAntimicrobialLacks aromatic substitution
Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylateFluorine instead of bromine, methyl groupAnticancerFluorine enhances lipophilicity
Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylateDifferent alkoxy substituentAnti-inflammatoryContains an ester group
Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylateBromine at position 3, 4-methoxybenzyl groupPotential anticancerSpecific methoxy substitution on the aromatic ring

This comparison highlights the unique structural features of ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate and its potential for distinct biological activities compared to other pyrazole derivatives.

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